molecular formula C15H13NO3 B12083020 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide

3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12083020
M. Wt: 255.27 g/mol
InChI Key: NWJYPHAMDDINHL-UHFFFAOYSA-N
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Description

3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group at the 3’ position, a methoxy group at the 2’ position, and a carboxamide group at the 4 position on the biphenyl structure

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-(3-formylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H13NO3/c1-19-14-8-12(15(16)18)5-6-13(14)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H2,16,18)

InChI Key

NWJYPHAMDDINHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity . The methoxy and carboxamide groups may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific arrangement of its functional groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The compound's structure includes a biphenyl backbone with formyl and methoxy substituents that may contribute to its biological activity. The presence of the carboxamide group is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of biphenyl derivatives, including 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that derivatives similar to this compound can induce apoptosis in cancer cells by disrupting microtubule assembly, which is crucial for cell division.

Table 1: Anticancer Activity of Biphenyl Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamideHepG2TBDMicrotubule destabilization
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B7.66Tubulin binding
5-farnesyloxycoumarinPC340.1 (24h)DNA damage induction

These findings suggest that the mechanism of action may involve interference with the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Neuropharmacological Effects

In addition to its anticancer properties, compounds structurally related to 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide have been investigated for their neuropharmacological effects. For example, certain biphenyl derivatives have been shown to act as positive allosteric modulators at dopamine receptors, enhancing dopaminergic signaling without overstimulation.

Table 2: Neuropharmacological Activity of Biphenyl Derivatives

CompoundTarget ReceptorEffectReference
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenylD1 ReceptorPotentiation of dopamine effect
3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamideTBDTBDTBD

Case Studies

A notable study evaluated the effects of various biphenyl derivatives on human cancer cell lines and normal cells. The results indicated that while these compounds effectively reduced viability in cancer cells (IC50 values ranging from 5 to 40 µM), they exhibited minimal cytotoxicity towards normal cells, indicating a degree of selectivity that is desirable in anticancer drug development.

Example Case Study

In a recent experiment involving HepG2 liver cancer cells treated with 3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide:

  • Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound triggers apoptosis through mitochondrial pathways.

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